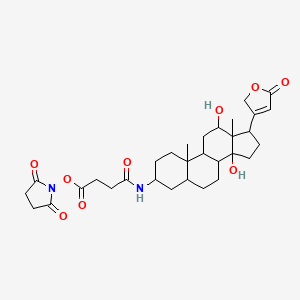
3beta-Amino-3-deoxydigitoxigenin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3beta-Amino-3-deoxydigitoxigenin is a semisynthetic derivative of digitoxigenin, a cardiac glycoside. This compound has garnered interest due to its potential therapeutic applications, particularly in antiviral and anticancer research .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3beta-Amino-3-deoxydigitoxigenin typically involves the modification of digitoxigeninThis process often involves the use of protective groups and specific reagents to ensure the selective introduction of the amino group .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for scalability and efficiency. This includes the use of automated reactors and continuous flow systems to enhance yield and purity.
化学反応の分析
Types of Reactions: 3beta-Amino-3-deoxydigitoxigenin undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: Reduction reactions can be used to alter specific functional groups, such as carbonyl groups.
Substitution: The amino group at the 3beta position can participate in substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
科学的研究の応用
3beta-Amino-3-deoxydigitoxigenin has shown promise in several scientific research areas:
Chemistry: It serves as a precursor for the synthesis of other complex molecules.
Biology: The compound has been studied for its effects on cellular processes and signaling pathways.
Medicine: Research has highlighted its potential as an antiviral agent, particularly against herpes simplex virus types 1 and 2 Additionally, it has shown cytotoxic effects against various cancer cell lines, making it a candidate for anticancer drug development.
作用機序
The mechanism of action of 3beta-Amino-3-deoxydigitoxigenin involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the replication of herpes simplex virus by interfering with the expression of viral proteins essential for replication . Additionally, its cytotoxic effects are linked to the inhibition of Na+/K±ATPase, a crucial enzyme in cellular ion regulation .
類似化合物との比較
Digitoxigenin: The parent compound from which 3beta-Amino-3-deoxydigitoxigenin is derived.
3beta-(Hydroxyacetyl)amino-3-deoxydigitoxigenin: Another derivative with similar antiviral properties.
3beta-Azido-3-deoxydigitoxigenin: A compound with notable cytotoxic and antiviral activities.
Uniqueness: this compound stands out due to its specific modifications, which enhance its antiviral and cytotoxic properties compared to its parent compound and other derivatives. Its ability to inhibit viral replication and exhibit selective cytotoxicity makes it a valuable compound in medicinal chemistry .
特性
分子式 |
C31H42N2O9 |
|---|---|
分子量 |
586.7 g/mol |
IUPAC名 |
(2,5-dioxopyrrolidin-1-yl) 4-[[12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]amino]-4-oxobutanoate |
InChI |
InChI=1S/C31H42N2O9/c1-29-11-9-19(32-24(35)5-8-27(38)42-33-25(36)6-7-26(33)37)14-18(29)3-4-21-22(29)15-23(34)30(2)20(10-12-31(21,30)40)17-13-28(39)41-16-17/h13,18-23,34,40H,3-12,14-16H2,1-2H3,(H,32,35) |
InChIキー |
AVQGRLJRQILBRQ-UHFFFAOYSA-N |
正規SMILES |
CC12CCC(CC1CCC3C2CC(C4(C3(CCC4C5=CC(=O)OC5)O)C)O)NC(=O)CCC(=O)ON6C(=O)CCC6=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



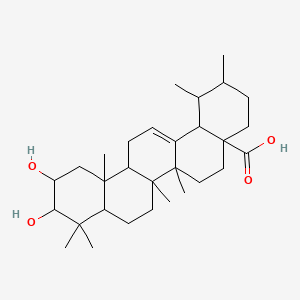
![2-[2-(3-Nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B12322578.png)

![5-ethyl-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole](/img/structure/B12322582.png)

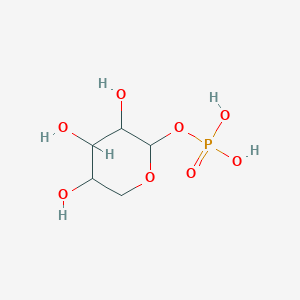
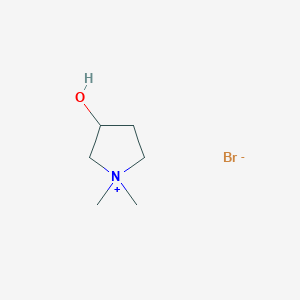
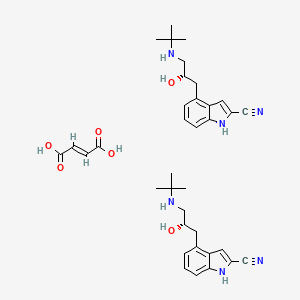

![4-amino-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B12322605.png)

![6-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[1,2-c]pyrimidin-5-one](/img/structure/B12322627.png)
![[3-Acetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-2-yl]methyl acetate](/img/structure/B12322628.png)
